(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C14H16N10O and its molecular weight is 340.351. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
The compound under consideration belongs to a class of chemicals that have been synthesized and studied for various applications, primarily focusing on their role in forming novel chemical structures and potential biological activities. For instance, novel syntheses of derivatives such as 5‐Aminothieno[2,3‐c]pyridazine, Pyrimido[4′,5′:4,5]thieno[2,3‐c]pyridazine, and other related compounds have been explored. These syntheses involve condensation, refluxing, and nucleophilic substitution reactions to produce compounds with potential pharmacological activities (El-Gaby et al., 2003).
Molecular Structure and Interaction Studies
The molecular structure and interaction studies of related compounds have been a focus, as exemplified by the synthesis and analysis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one. This compound showcases the importance of detailed structural analysis in understanding the properties and potential applications of these chemicals (Hwang et al., 2006).
Antimicrobial Activities
The antimicrobial activities of pyridine derivatives have been investigated, highlighting the potential of these compounds in addressing bacterial and fungal infections. This research underscores the importance of novel compound synthesis in developing new antimicrobial agents (Patel et al., 2011).
Analgesic and Anti-inflammatory Properties
Studies on derivatives of pyridazinone have shown promising analgesic and anti-inflammatory properties, positioning these compounds as potential candidates for the development of new therapeutic agents. These studies involve the synthesis and pharmacological evaluation of various derivatives to identify compounds with significant activity and minimal side effects (Gökçe et al., 2005).
Histamine H3 Receptor Antagonists
The development of histamine H3 receptor antagonists based on heterocyclic cores, including piperazine derivatives, has been explored for their potential in treating allergic reactions. This research illustrates the application of these compounds in designing drugs that can cross the blood-brain barrier and effectively target histamine receptors (Swanson et al., 2009).
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have shown promising anticancer activities . These compounds are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
It’s known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding to the target enzyme . In the case of similar 1,2,4-triazole derivatives, molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar 1,2,4-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines .
Action Environment
It’s known that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
(1-methyltriazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N10O/c1-21-8-11(17-20-21)14(25)23-6-4-22(5-7-23)12-2-3-13(19-18-12)24-10-15-9-16-24/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKQEOQCLYXFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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